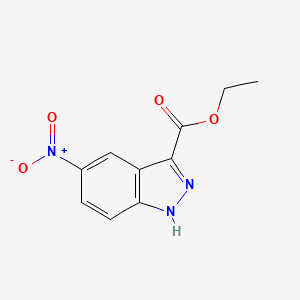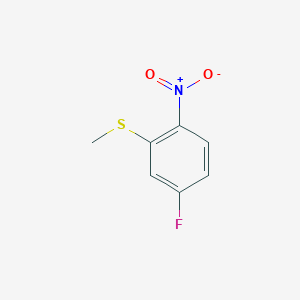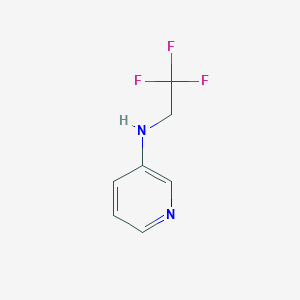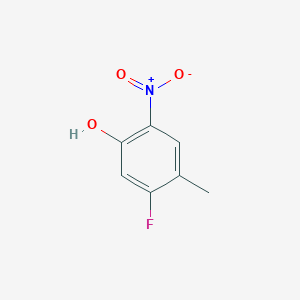
5-Fluoro-4-methyl-2-nitrophenol
Vue d'ensemble
Description
5-Fluoro-4-methyl-2-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Monitoring and Remediation
Detection and Degradation of Pollutants : A study on the microwave-assisted assembly of Ag2O-ZnO composite nanocones highlights their use for the electrochemical detection and photodegradation of 4-Nitrophenol, a toxic water pollutant. This research demonstrates the potential of such composite materials in environmental monitoring and remediation, especially in detecting and eradicating nitrophenol pollutants from water sources (Chakraborty et al., 2021).
Atmospheric Sampling of Nitrophenols : Another study conducted atmospheric sampling of various phenols and nitrophenols, including 5-methyl-2-nitrophenol, to understand their spatial and geographical variations. This research is crucial for assessing the role of these compounds in environmental pollution and their sources, particularly traffic emissions (Morville et al., 2006).
Photocatalysis and Material Science
Photocatalytic Activity : The role of methyl-2-nitrophenol photolysis in generating OH radicals in polluted atmospheres was studied, shedding light on the photodegradation pathways of nitrophenols and their contribution to atmospheric chemistry. This research has implications for understanding how nitrophenols influence air quality and the formation of reactive species in the atmosphere (Sangwan & Zhu, 2018).
Biodegradation : A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 emphasizes the microbial degradation of nitrophenolic compounds. This research provides insights into bioremediation strategies for the environmental cleanup of nitrophenol pollutants (Bhushan et al., 2000).
Chemical Synthesis
- Synthesis of Nitrophenol Derivatives : Research on the synthesis of uracil derivatives using nitrophenyl compounds highlights the application of nitrophenols in synthesizing biologically active molecules. Such studies demonstrate the utility of nitrophenols in pharmaceutical and chemical research (Gondela & Walczak, 2006).
Safety and Hazards
5-Fluoro-4-methyl-2-nitrophenol is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .
Mécanisme D'action
Target of Action
Nitro compounds, which include 5-fluoro-4-methyl-2-nitrophenol, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Nitro compounds can affect multiple biochemical pathways due to their reactivity .
Result of Action
Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of nitro compounds .
Analyse Biochimique
Biochemical Properties
Nitrophenol compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrophenol compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-4-methyl-2-nitrophenol is not well-defined. Nitrophenol compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Nitrophenol compounds can be involved in various metabolic pathways and can interact with different enzymes and cofactors
Transport and Distribution
Future studies should aim to investigate this, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .
Propriétés
IUPAC Name |
5-fluoro-4-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLVBSEEMWFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509745 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83341-28-0 | |
| Record name | 5-Fluoro-4-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

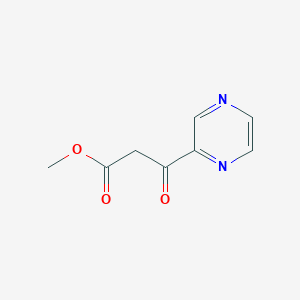


![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
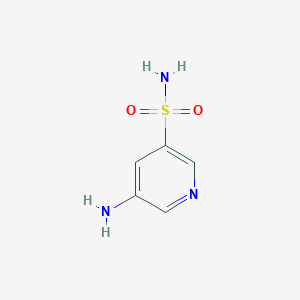
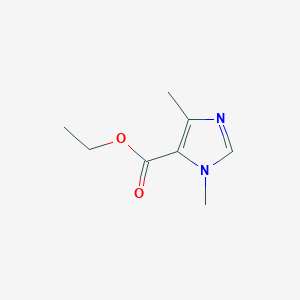

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
